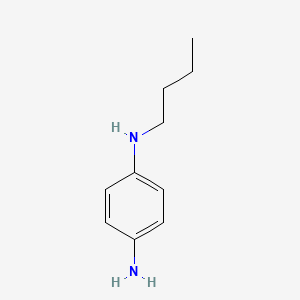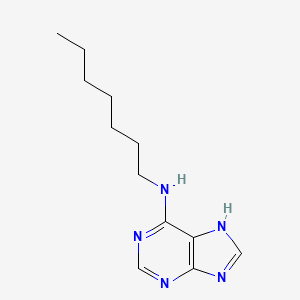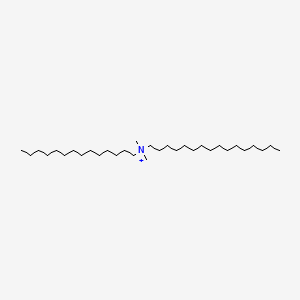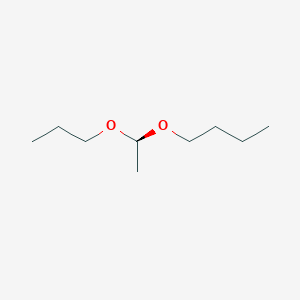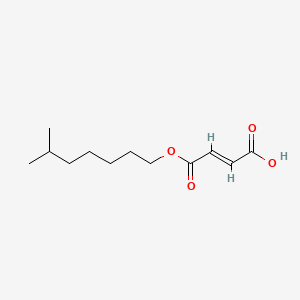
Isooctyl hydrogen 2-butenedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isooctyl hydrogen 2-butenedioate can be synthesized through the esterification of maleic acid with isooctanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include heating the reactants under reflux to achieve the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Isooctyl hydrogen 2-butenedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Applications De Recherche Scientifique
Isooctyl hydrogen 2-butenedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Employed in studies involving ester hydrolysis and enzyme interactions.
Medicine: Investigated for potential use in drug delivery systems due to its ester linkage.
Industry: Utilized in the production of polymers and resins.
Mécanisme D'action
The mechanism of action of isooctyl hydrogen 2-butenedioate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of enzymes, leading to the release of isooctanol and maleic acid. These products can then participate in further biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isooctyl acetate: Another ester with similar properties but different applications.
Isooctyl palmitate: Used in cosmetics and personal care products.
Isooctyl stearate: Commonly used as an emollient in skincare products.
Propriétés
Numéro CAS |
93858-88-9 |
|---|---|
Formule moléculaire |
C12H20O4 |
Poids moléculaire |
228.28 g/mol |
Nom IUPAC |
(E)-4-(6-methylheptoxy)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H20O4/c1-10(2)6-4-3-5-9-16-12(15)8-7-11(13)14/h7-8,10H,3-6,9H2,1-2H3,(H,13,14)/b8-7+ |
Clé InChI |
FDNBQVCBHKEDOJ-BQYQJAHWSA-N |
SMILES isomérique |
CC(C)CCCCCOC(=O)/C=C/C(=O)O |
SMILES canonique |
CC(C)CCCCCOC(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


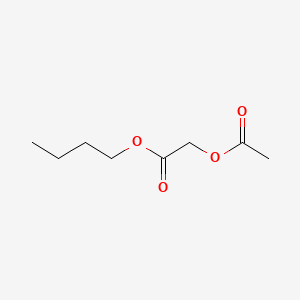

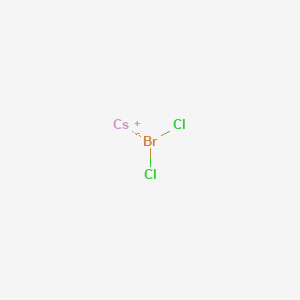

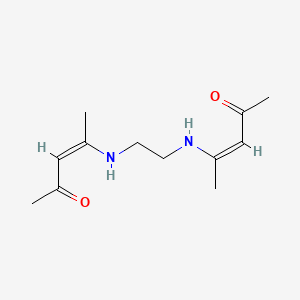


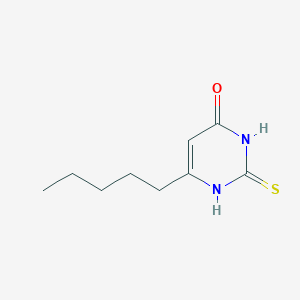
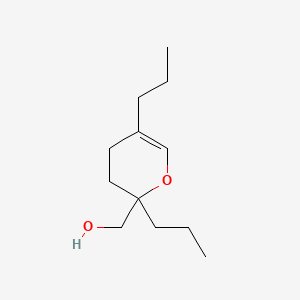
![1-[(4-Aminophenyl)amino]propan-2-OL](/img/structure/B12658952.png)
